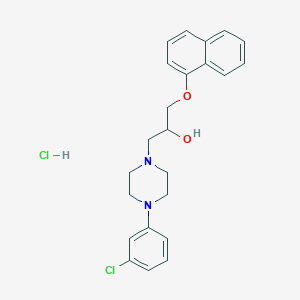![molecular formula C16H24N6O2S B2904262 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 946211-02-5](/img/structure/B2904262.png)
2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an intricate organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, combining elements of pyrazolo[3,4-d]pyrimidine and ethoxyacetamide, imparts distinct physicochemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine moiety: : Using pyrrolidine as a nucleophile, the pyrimidine ring is functionalized, often through a nucleophilic substitution reaction.
Attachment of the ethoxyacetamide group: : This could be achieved by reacting an ethoxyacetamide derivative with the intermediate compound under conditions that favor amide bond formation.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of these reaction steps for efficiency and yield. Key considerations include the choice of solvents, catalysts, and temperature control to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring can yield dihydro derivatives.
Substitution: : Various nucleophilic substitution reactions can occur at the pyrimidine ring, modifying the attached groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Different nucleophiles like amines, alcohols under appropriate conditions such as elevated temperatures or specific catalysts.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Dihydro derivatives: : From reduction.
Substituted pyrazolopyrimidines: : From various nucleophilic substitutions.
科学研究应用
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying protein-ligand interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological properties, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Could be utilized in the development of new materials or as a catalyst in certain chemical processes.
作用机制
The biological effects of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide are likely due to its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may influence signaling pathways or biochemical cascades, potentially leading to therapeutic effects or biochemical modulation.
相似化合物的比较
Similar Compounds
2-ethoxy-N-(2-(6-ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with an ethylthio group instead of a methylthio group.
2-ethoxy-N-(2-(6-(methylsulfinyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with a methylsulfinyl group instead of a methylthio group.
2-ethoxy-N-(2-(6-(methylsulfonyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
This compound's uniqueness lies in its specific combination of a pyrazolopyrimidine core with an ethoxyacetamide group and a methylthio substituent, which may confer unique reactivity and biological activity compared to its analogs. This distinct structure may lead to specific interactions with molecular targets, making it a valuable compound for further research and development.
Is there a particular section that piqued your interest?
属性
IUPAC Name |
2-ethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-24-11-13(23)17-6-9-22-15-12(10-18-22)14(19-16(20-15)25-2)21-7-4-5-8-21/h10H,3-9,11H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPISSGRGLUGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)



![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)


